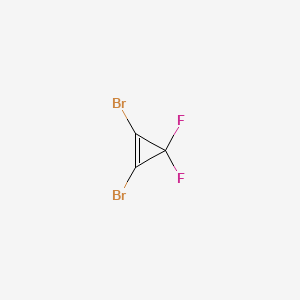
Cyclopropene, 1,2-dibromo-3,3-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropene, 1,2-dibromo-3,3-difluoro- is a chemical compound characterized by a cyclopropene ring with two bromine atoms and two fluorine atoms attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropene, 1,2-dibromo-3,3-difluoro- typically involves the reaction of cyclopropene derivatives with bromine and fluorine sources. One common method includes the use of bromodifluoroacetamides in a copper-catalyzed cyclization reaction . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for cyclopropene, 1,2-dibromo-3,3-difluoro- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropene, 1,2-dibromo-3,3-difluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with halogens and other electrophiles.
Cyclization Reactions: It can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Halogens like chlorine and bromine are used, often in the presence of a catalyst such as iron(III) chloride.
Cyclization Reactions: Copper catalysts are commonly used, and the reactions are performed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclopropenes, halogenated derivatives, and various cyclized compounds .
Aplicaciones Científicas De Investigación
Cyclopropene, 1,2-dibromo-3,3-difluoro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclopropene, 1,2-dibromo-3,3-difluoro- involves its interaction with various molecular targets. The presence of bromine and fluorine atoms significantly influences its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Cyclopropene, 1,2-dibromo-3,3-difluoro- can be compared with other similar compounds, such as:
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring and fluorine atoms but lack the bromine atoms.
Cyclopropene Derivatives: Other cyclopropene derivatives may have different substituents, such as chlorine or iodine, instead of bromine and fluorine.
The uniqueness of cyclopropene, 1,2-dibromo-3,3-difluoro- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
6262-46-0 |
|---|---|
Fórmula molecular |
C3Br2F2 |
Peso molecular |
233.84 g/mol |
Nombre IUPAC |
1,2-dibromo-3,3-difluorocyclopropene |
InChI |
InChI=1S/C3Br2F2/c4-1-2(5)3(1,6)7 |
Clave InChI |
VZWNZKGHOZTUHR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C1(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















